molecular formula C18H15Cl2N3O B2610889 4-((3-Chloro-4-methylphenyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride CAS No. 1323529-72-1

4-((3-Chloro-4-methylphenyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride

Cat. No.: B2610889
CAS No.: 1323529-72-1
M. Wt: 360.24
InChI Key: MIDMPOBVCLEABW-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-methylphenyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a chloro-methylphenyl group and a methoxy group, along with a carbonitrile functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-methylphenyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Nitrile Formation: The carbonitrile group is introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-4-methylphenyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting nitrile groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and alkylating agents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-((3-Chloro-4-methylphenyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-methylphenyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative used as an anti-malarial drug.

    Quinacrine: Used in the treatment of protozoal infections.

    Mefloquine: Another anti-malarial agent with a quinoline core.

Uniqueness

4-((3-Chloro-4-methylphenyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro-methylphenyl group, methoxy group, and carbonitrile functionality sets it apart from other quinoline derivatives, potentially offering unique therapeutic and industrial applications.

Properties

IUPAC Name

4-(3-chloro-4-methylanilino)-7-methoxyquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O.ClH/c1-11-3-4-13(7-16(11)19)22-18-12(9-20)10-21-17-8-14(23-2)5-6-15(17)18;/h3-8,10H,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDMPOBVCLEABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C#N)OC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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